5-Diazo-2-nitrocyclohexa-1,3-diene
Description
Structure
3D Structure
Properties
CAS No. |
22719-27-3 |
|---|---|
Molecular Formula |
C6H5N3O2 |
Molecular Weight |
151.12 g/mol |
IUPAC Name |
5-diazo-2-nitrocyclohexa-1,3-diene |
InChI |
InChI=1S/C6H5N3O2/c7-8-5-1-3-6(4-2-5)9(10)11/h1,3-4H,2H2 |
InChI Key |
SSQQBRZUIXIPIP-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C=CC1=[N+]=[N-])[N+](=O)[O-] |
Origin of Product |
United States |
Nomenclature and Advanced Structural Analysis
Systematic IUPAC Nomenclature and Isomeric Considerations
The systematic name for the compound is 5-diazo-2-nitrocyclohexa-1,3-diene . This nomenclature arises from the numbering of the cyclohexadiene ring to assign the lowest possible locants to the principal functional groups. The diene nature of the six-membered ring is indicated by "cyclohexa-1,3-diene". The substituents, a diazo group (=N₂) and a nitro group (-NO₂), are located at positions 5 and 2, respectively.
Isomeric considerations for this compound would include positional isomers, where the nitro and diazo groups are at different positions on the cyclohexa-1,3-diene ring (e.g., 1-diazo-4-nitrocyclohexa-1,3-diene). Stereoisomerism is also a factor, as the carbon at position 5 is a stereocenter, potentially leading to (R) and (S) enantiomers, depending on the planarity of the ring and the nature of the substituents.
Electronic Effects of the Nitro and Diazo Groups on the Cyclohexa-1,3-diene System
The electronic properties of this compound are heavily influenced by the strong electron-withdrawing nature of both the nitro and diazo groups.
Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group due to both the inductive effect (-I) and the resonance effect (-M). The nitrogen atom, being highly electronegative and bonded to two oxygen atoms, strongly pulls electron density from the ring through the sigma bond network. Furthermore, the nitro group can delocalize the pi-electrons of the diene system onto its oxygen atoms, as shown in its resonance structures. This delocalization significantly reduces the electron density of the conjugated system.
Diazo Group (=N₂): The diazo group is also strongly electron-withdrawing. The terminal nitrogen atom can act as an electron sink. The electronic nature of diazo compounds can be complex, sometimes exhibiting ambiphilic character, but in this context, its primary role is expected to be electron-withdrawing, further deactivating the diene system. The chemistry of conjugated nitrodienes is an area of growing interest, with the nitro group providing a site for further molecular modifications. nih.gov
The combined electronic influence of these two groups makes the cyclohexa-1,3-diene ring highly electron-deficient. This has profound implications for the molecule's reactivity, particularly in reactions like Diels-Alder, where it would be expected to act as a potent dienophile rather than a diene. The electron-withdrawing nature of the substituents also impacts the electrophilic and nucleophilic properties of the carbon atoms within the ring. nih.gov
Conformational Dynamics of the Cyclohexa-1,3-diene Ring
The cyclohexa-1,3-diene ring is not planar and typically adopts a twisted or half-chair conformation to relieve ring strain. The presence of substituents further influences the preferred conformation. The conformational dynamics of cyclohexadiene derivatives have been studied using techniques like nuclear magnetic resonance (NMR). rsc.org
In this compound, the sp²-hybridized carbons (C1, C2, C3, C4) of the diene system tend to lie in a plane, while the sp³-hybridized carbons (C5 and C6) are puckered out of this plane. The bulky nitro and diazo groups will have specific steric requirements that influence the conformational equilibrium. For instance, these groups will preferentially occupy positions that minimize steric interactions with each other and with the hydrogen atoms on the ring. The molecule will likely undergo rapid ring-flipping between different conformations at room temperature, although one conformation may be more stable. youtube.com The specific dihedral angles and the degree of puckering would require detailed computational modeling or experimental analysis for this particular molecule.
Synthetic Methodologies and Precursor Chemistry
Strategies for the Formation of the 5-Diazo-2-nitrocyclohexa-1,3-diene Core
The construction of the this compound molecule can be approached through several synthetic strategies, each with its own set of advantages and challenges. These methods primarily focus on the introduction of the diazo functionality at a late stage of the synthesis to mitigate issues arising from its inherent reactivity.
A primary and well-established method for the formation of aryl diazonium salts is the diazotization of primary aromatic amines with nitrous acid. organic-chemistry.org This approach can be extended to the synthesis of this compound from a suitable precursor, namely 5-amino-2-nitrocyclohexa-1,3-diene. The reaction involves the in situ generation of nitrous acid from sodium nitrite (B80452) and a strong acid, such as hydrochloric or sulfuric acid, at low temperatures (typically 0-5 °C) to ensure the stability of the resulting diazonium salt. researchgate.netbeilstein-journals.org
The general mechanism for this transformation begins with the protonation of nitrous acid, followed by its reaction with the primary amine to form a nitrosamine intermediate. Subsequent tautomerization and elimination of water lead to the formation of the diazonium ion. For the synthesis of the target compound, the reaction would proceed as follows:
The success of this reaction is highly dependent on the stability of the precursor amine in acidic conditions and the reactivity of the resulting diazonium salt. The electron-withdrawing nature of the nitro group can influence the basicity of the amino group and the stability of the diazonium salt.
Table 1: Hypothetical Reaction Conditions for the Diazotization of 5-amino-2-nitrocyclohexa-1,3-diene
| Entry | Acid | Temperature (°C) | Reaction Time (min) | Yield (%) |
| 1 | HCl | 0 | 30 | 75 |
| 2 | H₂SO₄ | 0-5 | 45 | 70 |
| 3 | HBF₄ | -5 to 0 | 60 | 80 |
Intermolecular group exchange reactions, particularly diazo transfer reactions, offer an alternative route to diazo compounds. organic-chemistry.org This method typically involves the reaction of a compound containing an active methylene group with a diazo transfer reagent, such as a sulfonyl azide. organic-chemistry.org For the synthesis of this compound, a plausible precursor would be a dienone system that can be converted to the target molecule.
A hypothetical precursor for this reaction could be 2-nitrocyclohexa-1,3-dien-5-one. The carbonyl group at the 5-position would need to be transformed into a suitable leaving group or activated for the diazo transfer to occur. Alternatively, a related precursor with an activated methylene group adjacent to the nitro-diene system could be employed. The reaction would proceed via the nucleophilic attack of the activated precursor on the diazo transfer reagent, followed by the elimination of a sulfonamide to yield the diazo compound.
The choice of the diazo transfer reagent and reaction conditions is crucial for the success of this approach, as the reactive nature of the diene system could lead to side reactions.
Table 2: Common Diazo Transfer Reagents
| Reagent | Abbreviation |
| p-Toluenesulfonyl azide | TsN₃ |
| Methanesulfonyl azide | MsN₃ |
| 2-Azido-1,3-dimethylimidazolinium chloride | ADMC |
The construction of the this compound core through a ring-forming reaction represents a more convergent synthetic strategy. Such an approach would involve the cyclization of an acyclic precursor already containing the necessary nitro and a latent or protected diazo functionality. nih.gov
A plausible, albeit complex, strategy could involve a transition-metal-catalyzed cyclization of a linear precursor. mdpi.com For instance, a substituted hexatriene bearing a nitro group and a precursor to the diazo group, such as a hydrazone, could undergo a 6π-electrocyclization to form the desired six-membered ring. nih.gov Subsequent oxidation of the hydrazone would then yield the final diazo compound.
Another hypothetical approach could be a Diels-Alder reaction between a diene bearing a nitro group and a dienophile with a diazo or a precursor functionality. The regioselectivity of such a reaction would be critical to obtain the desired substitution pattern on the cyclohexadiene ring. organic-chemistry.org
Synthesis of Substituted Cyclohexa-1,3-dienes as Precursors
The successful synthesis of this compound is critically dependent on the availability of suitably functionalized cyclohexadiene precursors. The synthesis of the key precursor, 5-amino-2-nitrocyclohexa-1,3-diene, would likely be a multi-step process.
One potential route could start from a readily available cyclohexenone derivative. Introduction of a nitro group at the 2-position could be achieved through various nitration methods. Subsequent introduction of an amino group at the 5-position could be accomplished through a series of functional group transformations, such as the formation of an oxime followed by reduction. The generation of the diene system could be achieved through elimination reactions at appropriate stages of the synthesis. nih.gov
Alternatively, a Diels-Alder approach could be employed to construct the substituted cyclohexadiene ring system. organic-chemistry.org For example, the reaction of a nitro-substituted diene with an appropriate dienophile could provide a cyclohexene derivative, which could then be further functionalized to introduce the amino group and the second double bond.
Isolation and Purification Techniques for Reactive Intermediates
The isolation and purification of this compound are expected to be challenging due to its potential instability. Diazo compounds are known to be sensitive to heat, light, and acid, and can undergo decomposition with the loss of nitrogen gas. nih.gov The presence of the nitro group may further enhance its reactivity.
Purification would likely require non-standard techniques to minimize decomposition. Low-temperature column chromatography on silica gel or alumina could be a viable option, using a carefully selected eluent system to ensure rapid elution and minimize contact time with the stationary phase. chromatographyonline.com It is crucial to work at reduced temperatures throughout the purification process. chromatographyonline.com
Crystallization at low temperatures could be another effective method for obtaining the pure compound, provided that a suitable solvent system can be found in which the compound is sparingly soluble at low temperatures and sufficiently soluble at slightly higher, yet safe, temperatures. Reactive crystallization, where the compound is crystallized directly from the reaction mixture as it is formed, could also be a strategy to isolate the product before it has a chance to decompose. youtube.com
Given the potential hazards associated with diazo compounds, all handling, isolation, and purification steps should be conducted with appropriate safety precautions in a well-ventilated fume hood and behind a blast shield.
Table 3: Potential Purification Techniques
| Technique | Key Considerations |
| Low-Temperature Column Chromatography | Use of pre-cooled columns and solvents; rapid elution. |
| Low-Temperature Crystallization | Careful selection of solvent system; slow cooling. |
| Reactive Crystallization | Control of reaction and crystallization conditions to favor product precipitation. |
Computational and Theoretical Studies
Quantum Chemical Investigations (e.g., Density Functional Theory, ab initio methods)
Quantum chemical methods, particularly Density Functional Theory (DFT) and ab initio calculations, are fundamental to understanding molecular properties. DFT methods, such as B3LYP, M06-2X, and ωB97XD, are frequently used to accurately predict the geometries, electronic structures, and energies of organic molecules containing nitro and diazo functionalities. researchgate.netmdpi.commdpi.com
For 5-Diazo-2-nitrocyclohexa-1,3-diene, DFT calculations would be employed to determine its most stable conformation. The planarity of the cyclohexa-1,3-diene ring would be a key area of investigation, as the steric and electronic interactions between the diazo and nitro substituents could induce puckering. Studies on related compounds, such as 2-nitroimidazole (B3424786) derivatives, have shown that the nitro group significantly influences molecular and electronic configurations, a principle that would apply here. mdpi.com Furthermore, DFT calculations can accurately predict structural parameters like bond lengths and angles, which for this molecule would be influenced by the strong electron-withdrawing nature of the nitro group and the unique electronic character of the diazo group. researchgate.net
Ab initio methods, while computationally more demanding, could provide benchmark data for key properties. Both approaches are essential for constructing a foundational understanding of the molecule's intrinsic characteristics. researchgate.net
Elucidation of Reaction Mechanisms and Transition State Characterization
A primary application of computational chemistry is the elucidation of reaction mechanisms. This involves mapping the potential energy surface of a reaction, locating transition states, and calculating activation energy barriers. nih.gov For this compound, several reaction pathways are of interest.
The most characteristic reaction of diazo compounds is the thermal or photochemical extrusion of dinitrogen (N₂) to form a highly reactive carbene intermediate. nih.govmdpi.com Computational studies on the decomposition of diazo aldehydes and diazirines have used DFT to detail the energetics of this N₂ release, identifying it as a crucial, often rate-determining, step. researchgate.netikprress.org The subsequent carbene could undergo various intramolecular reactions, such as C-H insertion or rearrangement.
The diene moiety suggests reactivity in cycloaddition reactions, such as the Diels-Alder reaction. acs.org The presence of the electron-withdrawing nitro group would make the diene electron-poor, influencing its reactivity with dienophiles. Concurrently, the diazo group itself can act as a 1,3-dipole in [3+2] cycloaddition reactions. mdpi.com DFT calculations are critical for predicting the regioselectivity and stereoselectivity of such cycloadditions by comparing the energy barriers of different possible transition states. acs.org For example, DFT studies on nitrone cycloadditions with 1,2-cyclohexadiene have successfully rationalized observed selectivities by analyzing competing stepwise and concerted pathways. acs.org
Analysis of Electronic Structure, Frontier Molecular Orbitals (LUMO), and Reactivity Indices
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energies and spatial distributions of the HOMO and LUMO dictate a molecule's ability to act as a nucleophile (electron donor) or an electrophile (electron acceptor). youtube.com
For this compound, the electronic structure is expected to be significantly polarized.
Nitro Group Effect : The strongly electron-withdrawing nitro group will lower the energies of both the HOMO and LUMO. researchgate.net This effect generally increases the electrophilicity of a molecule.
Diazo Group Effect : The HOMO of diazo compounds is often localized on the C-N₂ fragment, making this site nucleophilic and the origin of electrons for carbene formation. nih.gov The LUMO is also typically centered on the diazo moiety. nih.gov
Conceptual DFT provides reactivity indices that quantify these concepts. mdpi.comresearchgate.net The electronic chemical potential (μ), hardness (η), and global electrophilicity index (ω) are used to classify molecules and predict their reactivity in polar reactions. mdpi.comias.ac.in Molecules with high electrophilicity (ω > 1.5 eV) are considered strong electrophiles. mdpi.com Given the presence of a nitro group, this compound is predicted to be a moderate to strong electrophile.
| Compound | HOMO (eV) | LUMO (eV) | Electrophilicity Index (ω) (eV) | Classification | Reference |
|---|---|---|---|---|---|
| Nitroethylene | -7.93 | -2.02 | 2.61 | Strong Electrophile | mdpi.com |
| 1,1-Dicyanoethylene | -8.08 | -2.34 | 2.82 | Strong Electrophile | mdpi.com |
| Cyclopentadiene | -6.19 | 1.08 | 0.81 | Moderate Electrophile | mdpi.com |
| Maleic Anhydride | -8.31 | -2.81 | 2.19 | Strong Electrophile | mdpi.com |
This table presents DFT-calculated (B3LYP/6-31G(d)) reactivity indices for representative electrophiles and dienes to contextualize the expected reactivity of the title compound.
Local reactivity indices, such as the Fukui functions or Parr functions, can predict the most reactive sites within the molecule for nucleophilic or electrophilic attack. mdpi.com For this compound, these analyses would likely identify the carbon of the diazo group and the carbons of the diene system as key reactive centers.
Thermochemical and Kinetic Studies of Decomposition and Reaction Pathways
The thermal stability of diazo compounds is a critical parameter, as they are known to be energetic materials that can decompose exothermically. acs.org Computational chemistry can predict thermochemical data, such as the enthalpy of decomposition (ΔHD), and kinetic parameters, like the activation energy (Eₐ) for N₂ extrusion.
A computational study on diazo aldehydes showed that the decomposition mechanism typically proceeds via a Wolff rearrangement, with the initial N₂ loss being the rate-determining step. ikprress.org For this compound, computational kinetics would focus on calculating the free energy barrier for nitrogen dissociation to predict its stability and half-life at various temperatures.
| Compound Type / Reaction | Method | Parameter | Value | Reference |
|---|---|---|---|---|
| Generic Diazo Compounds | DSC | Average ΔHD | -102 kJ mol⁻¹ | acs.org |
| Ethyl (phenyl)diazoacetate | ARC | Decomposition Onset | 60 °C | acs.org |
| p-Acetamidobenzenesulfonyl azide | ARC | Decomposition Onset | 100 °C | acs.org |
| β-hydroxy-α-diazo ketone | DFT | ΔG‡ (N₂ loss) | 19.7 kcal/mol | nih.gov |
| β-hydroxy-α-diazo ester | DFT | ΔG‡ (N₂ loss) | 21.8 kcal/mol | nih.gov |
This table shows representative thermal stability and kinetic data for various diazo compounds and related reagents, illustrating the range of values that could be expected.
Spectroscopic Property Prediction and Validation
Computational methods are extensively used to predict spectroscopic properties, which is crucial for the identification and characterization of novel compounds. researchgate.netaalto.fi Time-Dependent DFT (TD-DFT) is the standard method for predicting UV-Visible absorption spectra by calculating electronic excitation energies. mdpi.com For this compound, TD-DFT would predict the λmax values associated with π→π* transitions in the conjugated system and n→π* transitions involving the nitro and diazo groups.
While no specific predicted spectra for this compound are available, the established accuracy of these computational techniques makes them an indispensable tool for any future synthetic efforts toward this molecule. researchgate.netaalto.fi
Advanced Spectroscopic Characterization for Mechanistic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Processes
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and stereochemistry of a molecule. For 5-Diazo-2-nitrocyclohexa-1,3-diene, both ¹H and ¹³C NMR would provide critical information.
In the ¹H NMR spectrum, the protons on the cyclohexadiene ring would exhibit characteristic chemical shifts and coupling constants. The olefinic protons are expected to resonate in the downfield region, typically between δ 5.0 and 7.0 ppm. The presence of the electron-withdrawing nitro group would likely shift the signal of the adjacent proton (H3) further downfield. The coupling constants between adjacent protons would be crucial for confirming their relative positions on the ring.
The ¹³C NMR spectrum would complement the ¹H NMR data. The carbons of the diene system would appear in the olefinic region (δ 100-150 ppm). The carbon bearing the diazo group (C5) would have a characteristic chemical shift, and the carbon attached to the nitro group (C2) would also be significantly shifted due to the strong electron-withdrawing nature of the NO₂ group.
Dynamic processes, such as ring-flipping or restricted rotation around single bonds, could be investigated using variable temperature NMR studies. Changes in the line shapes or coalescence of signals as a function of temperature would provide insights into the energy barriers of these processes.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H1 | 6.0 - 6.5 | Doublet |
| H3 | 6.8 - 7.2 | Doublet |
| H4 | 5.5 - 6.0 | Multiplet |
| H6 | 2.5 - 3.0 | Multiplet |
(Note: These are estimated values and can vary based on the solvent and other experimental conditions.)
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C1 | 120 - 130 |
| C2 | 145 - 155 |
| C3 | 130 - 140 |
| C4 | 115 - 125 |
| C5 | 50 - 70 |
| C6 | 20 - 30 |
(Note: These are estimated values and can vary based on the solvent and other experimental conditions.)
Infrared (IR) Spectroscopy for Identification of Functional Groups and Reaction Progress
Infrared (IR) spectroscopy is an invaluable technique for identifying the presence of specific functional groups within a molecule. In this compound, the diazo and nitro groups have highly characteristic and strong absorption bands.
The diazo group (C=N₂) exhibits a strong, sharp absorption band in the region of 2100-2200 cm⁻¹. This peak is a clear diagnostic marker for the presence of this functional group. The nitro group (NO₂) shows two characteristic stretching vibrations: a strong asymmetric stretch typically between 1500 and 1560 cm⁻¹ and a symmetric stretch of medium intensity between 1345 and 1385 cm⁻¹. The C=C stretching vibrations of the diene system would appear in the 1600-1680 cm⁻¹ region.
IR spectroscopy is also highly effective for monitoring reaction progress. For example, in the synthesis of this compound, the disappearance of the precursor's characteristic peaks and the appearance of the strong diazo and nitro absorptions would indicate the formation of the desired product.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| Diazo (C=N₂) | 2100 - 2200 | Strong, Sharp |
| Nitro (NO₂) Asymmetric Stretch | 1500 - 1560 | Strong |
| Nitro (NO₂) Symmetric Stretch | 1345 - 1385 | Medium |
| C=C Stretch (Diene) | 1600 - 1680 | Medium to Weak |
X-ray Diffraction for Crystalline Structure Determination and Bond Analysis
The data from an X-ray structure analysis would confirm the geometry of the cyclohexadiene ring and the planarity of the diene system. It would also provide precise measurements of the C-N and N-O bond lengths in the nitro group and the C-N and N-N bond lengths in the diazo group. This information is crucial for understanding the electronic distribution and bonding within these functional groups. Furthermore, the crystal packing arrangement, including any intermolecular interactions such as hydrogen bonds or π-π stacking, would be revealed.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis in Complex Reaction Mixtures
Mass spectrometry (MS) is a fundamental tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, allowing for the determination of its elemental composition.
The fragmentation pattern in the mass spectrum would be influenced by the different functional groups. A common fragmentation pathway for diazo compounds is the loss of a neutral nitrogen molecule (N₂), which would result in a prominent peak at [M-28]⁺. The nitro group can also influence fragmentation, with potential losses of NO₂ or O. The fragmentation of the cyclohexadiene ring itself would lead to a series of smaller fragment ions. The analysis of these fragmentation pathways can provide valuable corroborating evidence for the proposed structure, especially when analyzing complex reaction mixtures where the isolation of a pure compound is challenging. Systematic investigations of the fragmentation patterns of related compounds, such as 2,5-dialkylcyclohexan-1,3-diones, have shown that key ions can provide structural information about substituents. nih.gov
Table 4: Potential Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Identity |
| [M]⁺ | Molecular Ion |
| [M-28]⁺ | Loss of N₂ |
| [M-46]⁺ | Loss of NO₂ |
| [M-16]⁺ | Loss of O |
Derivatives and Analogs of 5 Diazo 2 Nitrocyclohexa 1,3 Diene
Synthesis of Substituted Diazo-nitrocyclohexa-1,3-dienes and Their Functionalization
The synthesis of the parent compound, 5-diazo-2-nitrocyclohexa-1,3-diene, can be conceptually approached starting from readily available precursors such as 4-aminophenol. The synthetic strategy involves two key transformations: diazotization of the amino group and nitration of the aromatic ring. While the specific order of these steps can be varied, a common route involves the diazotization of an appropriately substituted aminophenol. libretexts.orgscialert.netresearchgate.net
The diazotization of 2- or 4-aminophenols is a well-established method for the preparation of quinone diazides. thieme-connect.de This reaction is typically carried out in aqueous acidic solutions, such as hydrochloric or sulfuric acid, using sodium nitrite (B80452). scialert.netthieme-connect.de For instance, the diazotization of p-aminophenol can be achieved by treating it with sodium nitrite in the presence of sulfuric acid at low temperatures (0 °C). scialert.net The resulting diazonium salt is then neutralized to yield the corresponding p-quinone diazide.
The introduction of a nitro group onto the cyclohexadiene ring can be accomplished through nitration. The conditions for nitration must be carefully controlled to avoid decomposition of the sensitive diazo group. The reactivity of the parent p-quinone diazide shows a significant resonance contribution from the diazonium phenolate (B1203915) structure, which influences its substitution reactions. thieme-connect.de
Once synthesized, these substituted diazo-nitrocyclohexa-1,3-dienes can undergo a variety of functionalization reactions. The diazo group, a versatile functional handle, can participate in numerous transformations. rsc.org Transition metal-catalyzed reactions, such as those involving rhodium, iridium, ruthenium, and palladium, have been employed for C-H insertion and migratory insertion reactions of related quinone diazides, allowing for the introduction of phenol (B47542) or naphthol moieties into other molecules. rsc.orgresearchgate.net
Furthermore, the diazo group can act as a 1,3-dipole in cycloaddition reactions. rsc.orgresearchgate.net These reactions provide a powerful tool for the construction of novel heterocyclic ring systems. The presence of the nitro group, a strong electron-withdrawing group, is expected to significantly influence the reactivity and regioselectivity of these cycloaddition reactions.
A key reaction of α-diazocarbonyl compounds is the Wolff rearrangement, which proceeds through a ketene (B1206846) intermediate. wikipedia.orgresearchgate.net This rearrangement can be induced thermally, photochemically, or through metal catalysis and opens up pathways to carboxylic acid derivatives and strained ring systems. wikipedia.orgmdpi.com
Comparative Reactivity and Selectivity Studies of Modified Analogs
The reactivity and selectivity of this compound analogs are profoundly influenced by the nature and position of substituents on the cyclohexadiene ring. The interplay between the electron-withdrawing nitro group and other substituents dictates the electronic properties and, consequently, the chemical behavior of the molecule.
In the context of cycloaddition reactions, the dienophilic or dienic character of the molecule can be modulated by substituents. For instance, in Diels-Alder reactions, electron-withdrawing groups on the diene generally enhance its reactivity towards electron-rich dienophiles. libretexts.org Therefore, the nitro group in this compound is expected to enhance its reactivity as a diene.
The selectivity of these reactions is also under substituent control. For example, in the [2+2] photocycloadditions of 1,3-dienes, the regioselectivity and stereoselectivity of the reaction can be influenced by the electronic and steric nature of the substituents. nih.gov
The table below summarizes the expected influence of different substituent types on the reactivity of this compound analogs based on established principles of organic chemistry.
| Substituent Type at C-1, C-3, C-4, or C-6 | Expected Effect on Reactivity as a Diene in Diels-Alder Reactions | Expected Effect on Nucleophilic Attack at the Diazo Carbon |
| Electron-Donating Group (e.g., -CH₃, -OCH₃) | Decreased reactivity | Increased reactivity |
| Electron-Withdrawing Group (e.g., -Cl, -CN) | Increased reactivity | Decreased reactivity |
This table is based on general principles and the actual reactivity may vary depending on the specific reaction conditions and the position of the substituent.
Structural and Electronic Modifications to Tune Reactivity
The reactivity of this compound can be finely tuned through strategic structural and electronic modifications. The introduction of various substituents at different positions on the ring allows for a systematic alteration of the molecule's electronic landscape and steric environment.
Structural Modifications:
The steric bulk of substituents can play a significant role in directing the stereochemical outcome of reactions. For example, in cycloaddition reactions, bulky substituents can favor the formation of one stereoisomer over another due to steric hindrance in the transition state.
Ring conformation is another critical structural parameter. The planarity of the diene system is crucial for efficient overlap in pericyclic reactions like the Diels-Alder reaction. libretexts.org Substituents that distort the ring from planarity can decrease its reactivity.
Electronic Modifications:
The electronic nature of substituents has a profound impact on the reactivity of the diazo and diene functionalities. Electron-donating groups (EDGs) increase the electron density of the π-system, which can enhance the reactivity towards electrophiles but decrease it towards nucleophiles. yale.edu Conversely, electron-withdrawing groups (EWGs), such as the inherent nitro group, decrease the electron density, making the system more susceptible to nucleophilic attack and enhancing its dienic character in Diels-Alder reactions. thieme-connect.deyale.edu
The position of the substituent is also critical. A substituent at a position conjugated with the diazo or nitro group will have a more pronounced electronic effect compared to a substituent at a non-conjugated position. The Hammett relationships, which quantify the electronic influence of substituents on the reactivity of aromatic systems, can provide a predictive framework for understanding these effects. wikipedia.org
The following table illustrates how different electronic modifications are expected to tune the reactivity of the core structure.
| Modification | Expected Impact on Reactivity |
| Introduction of an additional electron-withdrawing group | Enhances electrophilicity of the diene system; may stabilize the diazonium phenolate resonance structure. thieme-connect.de |
| Introduction of an electron-donating group | Reduces the electrophilicity of the diene system; may destabilize the diazonium phenolate resonance structure. |
| Altering the position of the nitro group | Will significantly impact the electronic distribution and reactivity profile of both the diene and diazo functionalities. |
Relationship to Other Quinone Diazides and Nitrocyclohexadiene Systems
This compound belongs to the broader class of quinone diazides, also known as diazoquinones. thieme-connect.de These compounds are characterized by a diazo group attached to a cyclohexadienone ring system. thieme-connect.de Quinone diazides are known for their utility in materials science and have been increasingly explored in organic synthesis for their ability to generate carbenes under thermal or photochemical conditions. rsc.orgnih.gov These carbenes can then undergo a variety of useful transformations, including C-H insertion and cycloaddition reactions. rsc.orgnih.gov The presence of the nitro group in this compound is expected to significantly influence its stability and reactivity compared to non-nitrated quinone diazides. The strong electron-withdrawing nature of the nitro group likely enhances the electrophilicity of the ring system and influences the stability of the diazonium phenolate resonance contributor. thieme-connect.de
The compound also shares structural features with nitrocyclohexadiene systems. Nitroalkenes are known to be versatile building blocks in organic synthesis due to the activating and directing effects of the nitro group. rsc.org They readily participate in a variety of reactions, including Michael additions and Diels-Alder reactions. rsc.org The catalytic hydrogenation of nitrocyclohexane (B1678964) is a pathway to various valuable industrial chemicals, highlighting the synthetic potential of manipulating the nitro group on a cyclohexane (B81311) framework. rsc.org The combination of the diazo and nitro functionalities on a cyclohexadiene ring in the target molecule suggests a rich and complex reactivity profile, combining the characteristics of both quinone diazides and nitro-dienes.
The stability of quinone-type structures, especially in aqueous media, is a critical factor, as they can be susceptible to nucleophilic attack. rsc.org The electronic and steric environment around the quinone-like core of this compound will play a crucial role in its stability and isolation.
Emerging Research Directions and Future Perspectives
Exploration of Asymmetric Catalytic Methodologies for Enantioselective Transformations
The development of asymmetric catalytic reactions is a cornerstone of modern synthesis, enabling the production of chiral molecules with high enantiopurity. For 5-diazo-2-nitrocyclohexa-1,3-diene, the focus lies on its transformation into valuable, optically active products through reactions catalyzed by chiral transition-metal complexes or organocatalysts. nih.gov The carbene generated from this diazo compound can participate in a variety of stereoselective transformations.
Key research efforts are being directed towards:
Chiral Catalyst Systems: The investigation of rhodium, copper, and palladium complexes featuring chiral ligands is paramount. Ligands such as chiral dienes, bisoxazolines, and phosphoramidites are being explored to create a precisely defined chiral environment around the metal center. nih.govnih.gov This environment dictates the facial selectivity of the carbene attack on a prochiral substrate, leading to high enantiomeric excess (ee).
Enantioselective Cyclopropanation: The reaction of the derived carbene with various olefins is a primary focus. Research aims to optimize catalyst-substrate combinations to achieve high diastereoselectivity and enantioselectivity in the formation of cyclopropanes, which are important structural motifs in many bioactive molecules. mdpi.com
C-H Insertion Reactions: Asymmetric C-H functionalization represents a highly atom-economical method for creating molecular complexity. mdpi.com Developing catalysts that can direct the enantioselective insertion of the o-nitroarylcarbene into the C-H bonds of alkanes, ethers, and other substrates is a significant goal. The electronic properties of the nitro-substituted aryl ring are expected to influence the reactivity and selectivity of these insertion reactions.
Ylide Formation and Subsequent Rearrangements: The reaction with heteroatom-containing compounds (e.g., sulfides, amines) can form ylides, which can then undergo enantioselective rearrangements, such as the rsc.orgworldscientific.com-sigmatropic rearrangement, to yield complex chiral structures. iitm.ac.in
Table 1: Prospective Asymmetric Reactions for this compound
| Reaction Type | Catalyst Class | Prochiral Substrate Example | Potential Product Class | Target Enantioselectivity |
| Cyclopropanation | Chiral Rh(II) Carboxylates | Styrene | Chiral 2-Aryl-1-(o-nitrophenyl)cyclopropanes | >95% ee |
| C-H Insertion | Chiral Copper-Bisoxazoline | Tetrahydrofuran | Chiral 2-(o-Nitrophenyl)tetrahydrofuran | >90% ee |
| [3+2] Cycloaddition | Chiral Lewis Acids | Nitrones | Chiral Isoxazolidine Derivatives | >90% ee, High dr |
| O-H Insertion | Chiral Dirhodium Catalysts | Racemic Secondary Alcohols | Desymmetrized Ether Products | High Kinetic Resolution |
Integration into Flow Chemistry and Microreactor Systems for Controlled Reactions
Diazo compounds, particularly those with energetic functionalities like a nitro group, are often unstable and can be hazardous to handle in large quantities in traditional batch processes. worldscientific.com Flow chemistry and microreactor systems offer a powerful solution to mitigate these risks while enabling precise control over reaction conditions. core.ac.ukpharmablock.com
Future research in this area will likely focus on:
In Situ Generation and Consumption: Designing integrated flow systems where this compound is generated from a stable precursor (e.g., the corresponding hydrazone) and immediately consumed in a subsequent reaction zone. rsc.orgrsc.org This approach avoids the isolation and accumulation of the hazardous diazo compound, significantly enhancing safety. core.ac.uk
Enhanced Heat and Mass Transfer: Microreactors provide a high surface-area-to-volume ratio, allowing for rapid and efficient heat dissipation. pharmablock.com This is critical for controlling the highly exothermic decomposition of the diazo compound into its carbene, preventing thermal runaways and the formation of undesired byproducts.
Precise Reaction Control: Flow systems allow for accurate control over residence time, temperature, pressure, and stoichiometry. rsc.org This precision can be used to fine-tune the reaction selectivity, for instance, by minimizing the lifetime of the reactive carbene intermediate to favor a specific reaction pathway.
Automated Optimization: The integration of in-line analytical tools, such as IR or UV-Vis spectroscopy, can enable real-time reaction monitoring and automated optimization of reaction conditions using feedback loops.
Table 2: Conceptual Flow Chemistry Setup for Reactions of this compound
| Module | Component | Function | Key Parameter(s) |
| 1: Reagent Input | Syringe/HPLC Pumps | Introduce precursor and oxidant streams | Flow Rate (µL/min to mL/min) |
| 2: Generation | Packed-Bed Reactor (e.g., MnO₂) | Oxidize hydrazone to generate diazo compound | Residence Time, Temperature |
| 3: Reaction | T-Mixer and Coil Reactor | Mix diazo stream with substrate/catalyst | Residence Time, Temperature |
| 4: Quenching | T-Mixer | Introduce quenching agent | Flow Rate |
| 5: Collection | Back Pressure Regulator & Vial | Collect product under stable pressure | Pressure (bar) |
Applications in the Synthesis of Advanced Materials and Functional Molecules
The unique structure of this compound makes it a promising building block for advanced materials and complex functional molecules. nih.gov The diene system provides a handle for polymerization or cycloaddition reactions, while the nitro group can be used to tune electronic properties or serve as a precursor for other functional groups. mdpi.com
Emerging applications include:
Conjugated Polymers: The 1,3-diene moiety can be utilized in polymerization reactions, such as ring-opening metathesis polymerization (ROMP) after an initial Diels-Alder reaction, to create polymers. The pendant nitro-substituted aromatic rings along the polymer backbone could impart interesting electronic or optical properties, with potential applications in organic electronics.
Functional Dyes and Sensors: The chromophoric nature of the nitroaromatic system can be exploited. Post-reaction modification of the nitro group or incorporation of the entire molecular framework into larger conjugated systems could lead to the development of new dyes or chemosensors where binding events modulate the electronic structure and thus the color or fluorescence.
Cross-linking Agents: Following a primary reaction like cyclopropanation, the diene functionality remains intact. This diene can then be used in a secondary cross-linking reaction, such as a Diels-Alder cycloaddition, to create complex, three-dimensional polymer networks or advanced resins.
Synthesis of Heterocycles: The carbene can react intramolecularly with the nitro group under specific conditions, potentially leading to benzofuroxan (B160326) or other heterocyclic systems, which are prevalent in medicinal chemistry.
Development of New Spectroscopic Tools for In Situ Mechanistic Probes
Understanding the fleeting intermediates and transition states involved in the reactions of this compound is crucial for optimizing existing transformations and discovering new ones. The high reactivity of the corresponding carbene necessitates the use of advanced, time-resolved spectroscopic techniques. britannica.com
Future research will benefit from the application and development of:
Transient Absorption Spectroscopy: Using laser flash photolysis to generate the carbene from the diazo compound allows for its direct observation on nanosecond to microsecond timescales. This technique can provide information on the carbene's electronic structure (singlet vs. triplet state) and its reaction kinetics with various substrates.
In Situ Infrared (IR) and Raman Spectroscopy: Monitoring reactions in real-time within the reactor (batch or flow) can track the disappearance of the characteristic diazo stretch (~2100 cm⁻¹) and the appearance of product-related vibrations. This is particularly useful for mechanistic studies and reaction optimization. acs.org
Electron Paramagnetic Resonance (EPR) Spectroscopy: If the carbene has a triplet ground state or if radical intermediates are formed during a reaction, EPR spectroscopy would be an invaluable tool for their detection and characterization. acs.org
Matrix Isolation Spectroscopy: Trapping the highly reactive carbene in an inert gas matrix (e.g., argon) at cryogenic temperatures allows for its structural characterization by IR and UV-Vis spectroscopy without the interference of intermolecular reactions. britannica.com
Computational Design of Novel Reactivity and Selectivity Profiles
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding chemical reactivity. rsc.org Applying these methods to this compound and its derived carbene can accelerate the discovery of new reactions and catalysts.
Key areas for computational investigation include:
Carbene Structure and Energetics: Calculating the geometry and the singlet-triplet energy gap of the o-nitrophenylcarbene. This information is fundamental to predicting its reactivity, as singlet and triplet carbenes often exhibit different reaction mechanisms.
Transition State Modeling: Modeling the transition states for various potential reactions (e.g., cyclopropanation, C-H insertion) can provide insights into activation barriers and the origins of chemo-, regio-, and stereoselectivity. figshare.com This allows for the in silico screening of substrates and catalysts.
Influence of the Nitro Group: Quantifying the electronic effect of the ortho-nitro group on the stability and electrophilicity of the carbene center. This understanding can guide the design of substrates that are electronically matched for optimal reactivity.
Catalyst-Substrate Interactions: Building models of the chiral catalyst-carbene complex to rationalize and predict the outcomes of asymmetric transformations. These models can help in designing next-generation catalysts with improved performance.
Table 3: Application of Computational Methods to Predict Reactivity
| Computational Method | Target of Investigation | Predicted Parameter(s) | Impact on Research |
| Density Functional Theory (DFT) | Carbene Ground State | Singlet-Triplet Energy Gap (ΔES-T) | Predicts dominant reaction mechanism |
| Time-Dependent DFT (TD-DFT) | Electronic Transitions | UV-Vis Absorption Spectrum | Aids in interpretation of spectroscopic data |
| Transition State Searching (e.g., QST3) | Reaction Pathways | Activation Energy (Ea), Transition State Geometry | Rationalizes selectivity and reaction rates |
| Non-Covalent Interaction (NCI) Analysis | Catalyst-Substrate Complex | Steric and electronic interactions in the active site | Guides design of chiral ligands |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 5-Diazo-2-nitrocyclohexa-1,3-diene, and how is its structural integrity validated?
- Methodological Answer : Synthesis often involves diazo transfer reactions to introduce the diazo group and Friedel-Crafts acylation for nitro-substituted intermediates. For example, nitro groups can be introduced via electrophilic aromatic substitution, followed by diazotization under controlled conditions (e.g., using NaNO₂/HCl) . Structural validation typically combines NMR (¹H/¹³C) to confirm substituent positions, IR spectroscopy for functional group identification (diazo: ~2100 cm⁻¹; nitro: ~1520 cm⁻¹), and UV-Vis spectroscopy to assess conjugation effects in the cyclohexadiene system .
Q. What stability challenges arise during storage and handling of this compound, and how are they mitigated?
- Methodological Answer : The diazo group is thermally and photolytically labile, leading to potential decomposition via nitrogen extrusion. Storage under inert atmospheres (argon) at –20°C in amber vials minimizes degradation. Stability tests using TLC or HPLC at regular intervals are recommended to monitor purity .
Advanced Research Questions
Q. How can thermal or photolytic decomposition pathways of this compound be mechanistically analyzed?
- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition temperatures, while time-resolved UV-Vis spectroscopy tracks intermediate formation during photolysis. Computational studies (e.g., DFT calculations) model transition states, such as ring-opening pathways analogous to cyclohexa-1,3-diene thermal rearrangements . Kinetic isotope effects (KIEs) further elucidate bond-breaking steps in diazo group reactions.
Q. What experimental strategies resolve contradictions in spectroscopic data, such as unexpected UV-Vis absorption bands?
- Methodological Answer : Contradictions may arise from solvent effects, impurities, or conformational isomers. Cross-validation using multiple techniques is critical:
- NMR titration to detect hydrogen bonding or aggregation.
- Variable-temperature UV-Vis to assess thermal equilibria between conformers.
- Computational TD-DFT simulations to predict electronic transitions and compare with observed spectra .
Q. How is the nitro group selectively reduced in this compound without affecting the diazo moiety?
- Methodological Answer : Catalytic hydrogenation (e.g., Pd/C under H₂) risks diazo group reduction. Instead, SnCl₂ in ethanol at 75°C selectively reduces nitro to amine while preserving the diazo functionality, as demonstrated in analogous nitroarene systems . Reaction progress is monitored via TLC, and intermediates are stabilized by immediate use in downstream reactions.
Q. What role does the cyclohexa-1,3-diene framework play in modulating the reactivity of the diazo and nitro groups?
- Methodological Answer : The conjugated diene system stabilizes transition states during cycloaddition reactions (e.g., [3+2] with alkynes) by delocalizing electron density. Steric effects from substituents (e.g., nitro groups) influence regioselectivity. Computational studies (ELF or NBO analysis) quantify charge distribution and predict reactive sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
